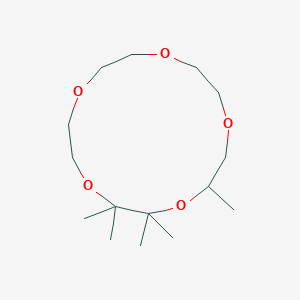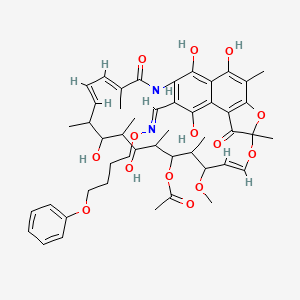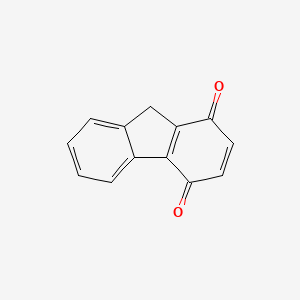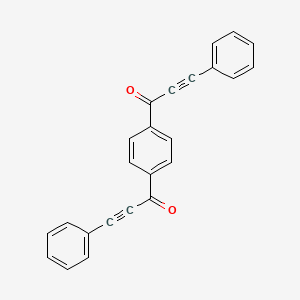
1,1'-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one): is a compound with a complex structure, characterized by the presence of phenyl and propynone groups attached to a phenylene core. This compound is part of the chalcone family, which is known for its diverse chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction occurs between terephthalaldehyde and acetophenone derivatives under basic conditions, often using sodium hydroxide in an ethanolic solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) is used as a precursor in the synthesis of various organic compounds, including polymers and advanced materials .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with biological molecules, making it a candidate for drug development .
Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as non-linear optical materials and photorefractive polymers .
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its anticancer activity may be due to its ability to inhibit specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
1,1’-(1,4-Phenylene)bis(3-phenyl-2-propen-1-one): Similar structure but with a propenone group instead of propynone.
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one): Contains furyl groups instead of phenyl groups.
N,N’-(1,3-Phenylene)dimaleimide: Different functional groups but similar phenylene core.
Uniqueness: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its propynone groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
41304-88-5 |
|---|---|
Fórmula molecular |
C24H14O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-phenyl-1-[4-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(17-11-19-7-3-1-4-8-19)21-13-15-22(16-14-21)24(26)18-12-20-9-5-2-6-10-20/h1-10,13-16H |
Clave InChI |
FISRADNYOQUUPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)C(=O)C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


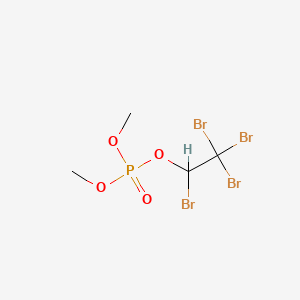
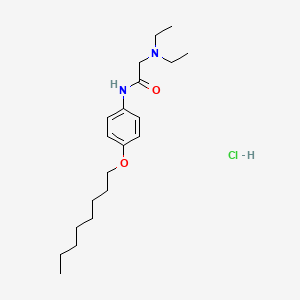

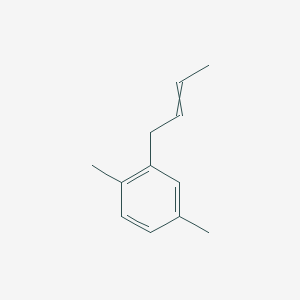
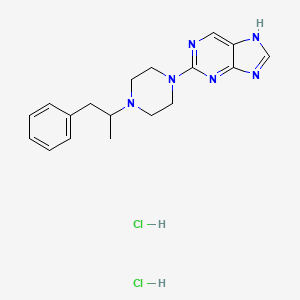
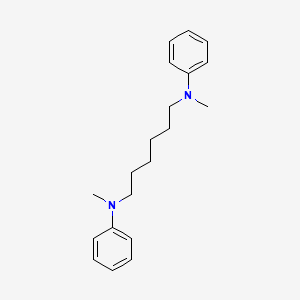

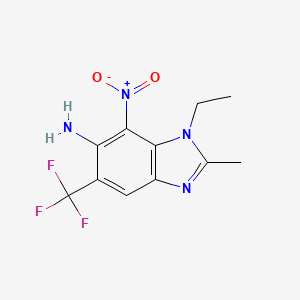
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
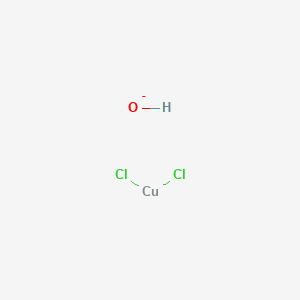
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
